Enantiomeric Purity: Fmoc-D-Val-OH Chiral Specification vs. Fmoc-L-Val-OH Impurity Control
Fmoc-D-Val-OH from premium suppliers is specified with enantiomeric purity ≥99.5% (a/a), translating to L-enantiomer content ≤0.5% [1]. This specification is a direct quality control parameter not inherently required for achiral amino acids. Regulatory guidance for peptide starting materials emphasizes that enantiomeric impurities in protected amino acids can participate in SPPS reactions, ultimately generating diastereomeric peptide impurities in the final drug substance [2].
| Evidence Dimension | Enantiomeric purity (L-enantiomer content) |
|---|---|
| Target Compound Data | ≥99.5% (a/a); L-enantiomer ≤0.5% |
| Comparator Or Baseline | Fmoc-L-Val-OH: D-enantiomer ≤0.5% (mirror specification); Achiral Fmoc-Gly-OH: no enantiomeric impurity specification required |
| Quantified Difference | Chiral specification required; L-enantiomer must be ≤0.5% |
| Conditions | Chiral HPLC analysis; vendor Certificate of Analysis (CoA) specifications |
Why This Matters
Procurement of Fmoc-D-Val-OH with documented enantiomeric purity ≤0.5% L-enantiomer is essential for compliance with peptide drug regulatory requirements and to minimize costly downstream purification of diastereomeric impurities.
- [1] Abbexa. Fmoc-D-Val-OH (abx095017). Specification: Enantiomeric purity: ≤0.5% L-Enantiomer. View Source
- [2] Chinese Patent Application. Method for reverse-phase separation of Fmoc-L-Val-OH and Fmoc-D-Val-OH. Discusses isomer impurity participation in SPPS and regulatory quality control requirements. View Source
